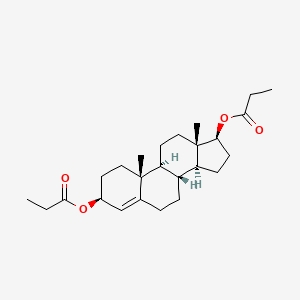
Phosphocreatine (dipotassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain to recycle adenosine triphosphate, the energy currency of the cell . This compound plays a crucial role in energy storage and transfer within cells, particularly during periods of high energy demand.
准备方法
Synthetic Routes and Reaction Conditions: Phosphocreatine (dipotassium) can be synthesized through the phosphorylation of creatine. The reaction involves creatine and a phosphate donor, typically adenosine triphosphate, in the presence of creatine kinase. The reaction conditions include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of phosphocreatine (dipotassium) involves the large-scale enzymatic phosphorylation of creatine. The process is optimized for high yield and purity, often involving continuous flow reactors and immobilized enzyme systems to facilitate the reaction .
化学反应分析
Types of Reactions: Phosphocreatine (dipotassium) primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate and creatine .
Common Reagents and Conditions:
Phosphorylation: Creatine kinase, adenosine triphosphate, buffered aqueous solution.
Dephosphorylation: Creatine kinase, adenosine diphosphate, buffered aqueous solution.
Major Products Formed:
Phosphorylation: Phosphocreatine (dipotassium) and adenosine diphosphate.
Dephosphorylation: Creatine and adenosine triphosphate.
科学研究应用
Phosphocreatine (dipotassium) has a wide range of applications in scientific research:
作用机制
Phosphocreatine (dipotassium) exerts its effects by acting as a rapidly mobilizable reserve of high-energy phosphates. It regenerates adenosine triphosphate from adenosine diphosphate by transferring its high-energy phosphate group. This process is catalyzed by the enzyme creatine kinase and is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as muscles and the brain .
相似化合物的比较
Adenosine Triphosphate: The primary energy currency of the cell, directly involved in energy transfer reactions.
Adenosine Diphosphate: The product of adenosine triphosphate dephosphorylation, which can be rephosphorylated by phosphocreatine.
Uniqueness: Phosphocreatine (dipotassium) is unique in its ability to rapidly regenerate adenosine triphosphate from adenosine diphosphate, providing a quick and efficient means of energy replenishment during periods of high energy demand. This property makes it particularly valuable in tissues with high energy turnover, such as skeletal muscle and the brain .
属性
分子式 |
C4H8K2N3O5P |
|---|---|
分子量 |
287.29 g/mol |
IUPAC 名称 |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 |
InChI 键 |
SQOKPBMWFCQTDM-UHFFFAOYSA-L |
手性 SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] |
规范 SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


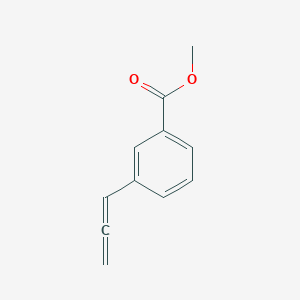
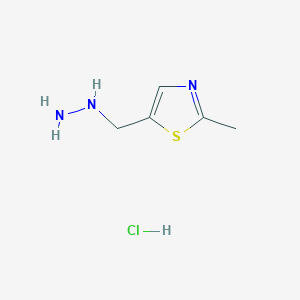
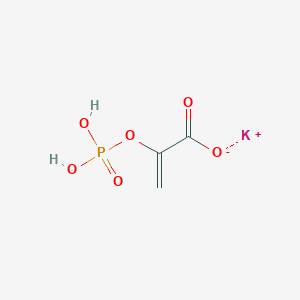

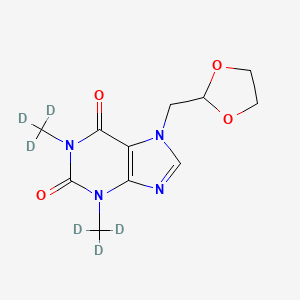

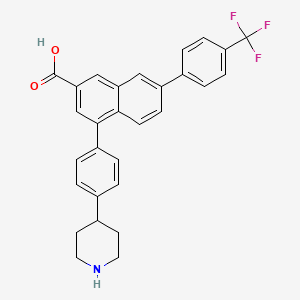

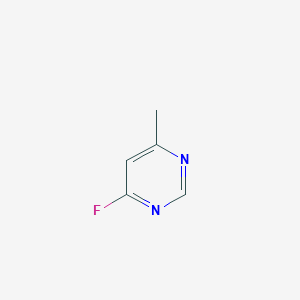
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)

![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
